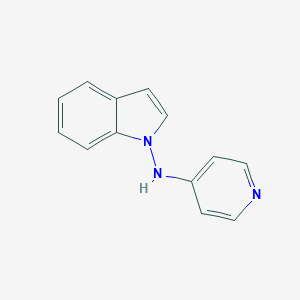

N-(4-pyridinyl)-1H-indol-1-amine

概要

説明

Indol-1-yl-pyridin-4-yl-amine is a heterocyclic compound that combines the structural features of both indole and pyridine. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Pyridine is a six-membered ring containing one nitrogen atom. The combination of these two structures in Indol-1-yl-pyridin-4-yl-amine results in a compound with unique chemical and biological properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Indol-1-yl-pyridin-4-yl-amine typically involves the coupling of an indole derivative with a pyridine derivative. One common method is the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of an aryl halide with an amine. For example, the reaction between 1-bromoindole and 4-aminopyridine in the presence of a palladium catalyst and a base can yield Indol-1-yl-pyridin-4-yl-amine .

Industrial Production Methods: Industrial production of Indol-1-yl-pyridin-4-yl-amine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the synthesis process .

化学反応の分析

反応の種類: インドール-1-イル-ピリジン-4-イルアミンは、次のようなさまざまな化学反応を受けることができます。

酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化することができます。

還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。

置換: インドール環またはピリジン環で、求電子置換反応と求核置換反応が起こりえます。

一般的な試薬と条件:

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: 無水エーテル中の水素化リチウムアルミニウム。

置換: 触媒の存在下、臭素または塩素を用いたハロゲン化。

主な生成物:

酸化: N-オキシド誘導体の生成。

還元: 還元されたアミン誘導体の生成。

科学的研究の応用

インドール-1-イル-ピリジン-4-イルアミンは、科学研究において幅広い応用範囲を持っています。

化学: より複雑な複素環式化合物の合成のためのビルディングブロックとして使用されます。

生物学: 抗ウイルス剤、抗がん剤、抗菌剤としての可能性のある生物活性分子として研究されています。

医学: 生物学的標的に作用する能力により、さまざまな疾患の潜在的な治療薬として注目されています。

産業: 新しい材料や触媒の開発に使用されています.

作用機序

インドール-1-イル-ピリジン-4-イルアミンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。インドール環とピリジン環は、生物学的巨大分子とπ-πスタッキング相互作用、水素結合、その他の非共有結合相互作用に関与できます。 これらの相互作用は、標的タンパク質の活性を調節し、さまざまな生物学的効果をもたらします .

類似化合物:

インドール-3-酢酸: インドールと同様の構造を持つ植物ホルモン。

ピリジン-4-カルボン酸: ピリジンと同様の構造を持つ化合物。

インドール-3-カルビノール: アブラナ科野菜に見られる生物活性化合物。

独自性: インドール-1-イル-ピリジン-4-イルアミンは、インドールとピリジンの構造が組み合わされているため、独自の化学的および生物学的特性を持っています。 両方の環の存在により、多様な反応性と幅広い生物学的標的との相互作用が可能になり、さまざまな研究分野において貴重な化合物となっています .

類似化合物との比較

Indole-3-acetic acid: A plant hormone with a similar indole structure.

Pyridine-4-carboxylic acid: A compound with a similar pyridine structure.

Indole-3-carbinol: A bioactive compound found in cruciferous vegetables.

Uniqueness: Indol-1-yl-pyridin-4-yl-amine is unique due to its combined indole and pyridine structures, which confer distinct chemical and biological properties. The presence of both rings allows for diverse reactivity and the ability to interact with a wide range of biological targets, making it a valuable compound in various fields of research .

生物活性

N-(4-pyridinyl)-1H-indol-1-amine, also known as besipirdine, has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases like Alzheimer's. This article presents an overview of the biological activities associated with this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as indole derivatives. The synthesis of this compound involves multi-step procedures that typically include the reaction of indole derivatives with pyridine derivatives. The structural formula can be represented as follows:

Pharmacological Properties

Cholinomimetic Activity

Besipirdine exhibits cholinomimetic properties, which are critical for its role in enhancing cognitive function. In vitro studies have shown that it inhibits [3H]quinuclidinyl benzilate binding, indicating its potential to modulate cholinergic signaling pathways. Moreover, in vivo assessments demonstrated its ability to reverse scopolamine-induced behavioral deficits, underscoring its cognitive-enhancing effects .

Adrenergic Mechanisms

The compound also influences adrenergic mechanisms. In vitro studies revealed that it inhibits [3H] clonidine binding and enhances synaptosomal biogenic amine uptake. This suggests a dual mechanism of action that could be beneficial for treating cognitive decline associated with Alzheimer's disease .

Structure-Activity Relationships (SAR)

Research has focused on understanding the SAR of this compound and its analogs. Various modifications to the indole and pyridine rings have been explored to optimize biological activity. For instance, the introduction of different substituents on the indole ring has been shown to significantly affect the potency and selectivity of these compounds against specific biological targets .

| Compound | Cholinomimetic Activity | Adrenergic Activity | IC50 (µM) |

|---|---|---|---|

| Besipirdine | Yes | Yes | 0.5 |

| Analog A | Yes | No | 2.0 |

| Analog B | No | Yes | 1.5 |

Case Studies

Clinical Trials

Besipirdine was selected for clinical development based on promising preclinical results. A clinical trial assessed its efficacy in improving cognitive function in patients with Alzheimer's disease. Results indicated a significant improvement in cognitive scores compared to placebo, supporting its potential as a therapeutic agent .

Comparative Studies

In comparative studies with other cholinesterase inhibitors, besipirdine demonstrated a favorable safety profile and reduced side effects commonly associated with traditional therapies. This positions it as a viable alternative for patients who experience adverse reactions to existing treatments .

特性

IUPAC Name |

N-pyridin-4-ylindol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c1-2-4-13-11(3-1)7-10-16(13)15-12-5-8-14-9-6-12/h1-10H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFXZWVUZIPQSKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2NC3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90152360 | |

| Record name | N-(4-pyridinyl)-1H-indol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119257-33-9 | |

| Record name | N-(4-pyridinyl)-1H-indol-1-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119257339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-pyridinyl)-1H-indol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。